3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
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Overview
Description
3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a methoxyphenyl group, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: This step may involve a coupling reaction using a furan-containing reagent.
Attachment of the Methoxyphenyl Group: This can be done through a substitution reaction, where a methoxyphenyl group is introduced to the core structure.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify specific functional groups.
Substitution: Various substitution reactions can be performed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine Hydrochloride
- 3-(2,3-Difluorobenzoyl)-N-[1-(2-furyl)ethyl]-9-methoxy-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide
Uniqueness
What sets 3-(2-furyl)-11-(2-methoxyphenyl)-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C31H27N3O4 |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
9-(furan-2-yl)-6-(2-methoxyphenyl)-7-oxo-N-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C31H27N3O4/c1-37-28-15-8-5-12-22(28)30-29-24(18-20(19-26(29)35)27-16-9-17-38-27)33-23-13-6-7-14-25(23)34(30)31(36)32-21-10-3-2-4-11-21/h2-17,20,30,33H,18-19H2,1H3,(H,32,36) |
InChI Key |
INDBITLVUBZOOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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